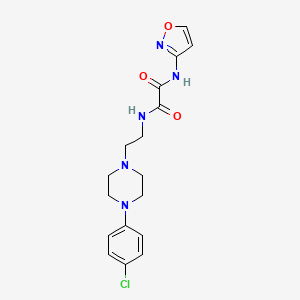

N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

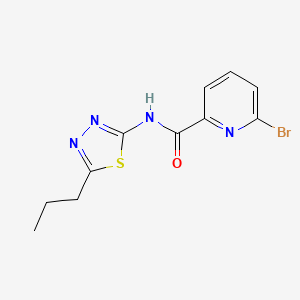

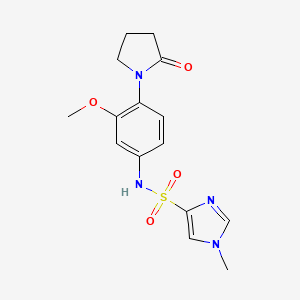

“N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide” is a complex organic compound that contains several functional groups and structural features, including a piperazine ring, a chlorophenyl group, an isoxazole ring, and an oxalamide group .

Synthesis Analysis

While the specific synthesis route for this compound is not available, it likely involves the combination of the appropriate piperazine, chlorophenyl, isoxazole, and oxalamide precursors. Isoxazole derivatives, for example, have been synthesized through various methods, including the reaction of terminal alkynes with n-BuLi and then aldehydes followed by the treatment with molecular iodine and subsequently with hydroxylamine .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the piperazine ring, the chlorophenyl group, the isoxazole ring, and the oxalamide group. The specific arrangement and orientation of these groups would depend on the conditions under which the compound was synthesized .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the isoxazole ring is known to participate in a variety of chemical reactions .Applications De Recherche Scientifique

Molecular Interaction and Binding Studies

Research on related chemical structures, such as N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, has highlighted their potential in understanding the binding interactions with cannabinoid receptors. These studies utilize molecular orbital methods to explore the conformational space of these compounds, aiming to elucidate their steric and electrostatic interactions with receptors, which may inform the design of new therapeutic agents targeting cannabinoid systems (Shim et al., 2002).

Synthesis and Pharmacological Evaluation

Another strand of research has involved the synthesis and pharmacological evaluation of compounds with similar structures, focusing on their potential as antihistaminic agents. This research investigates how modifications to the chemical structure affect pharmacological activity, providing insights into the design of more effective and selective drugs (Iemura et al., 1986).

Structure-Activity Relationships

Explorations into the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists have also been conducted, with compounds like SR141716A serving as lead compounds. These studies aim to identify structural requirements for potent and selective antagonistic activity against cannabinoid receptors, potentially leading to the development of new therapeutic options for conditions modulated by these receptors (Lan et al., 1999).

Radiopharmaceutical Development for Hypoxia Imaging

Research into novel radiopharmaceuticals for imaging hypoxia in tumors has led to the synthesis of isocyanide derivatives of metronidazole, showcasing the potential of these compounds in developing non-invasive diagnostic tools for cancer (Giglio et al., 2012).

Antifungal Compounds

The development of new antifungal compounds, such as 1,2,4-triazole derivatives, highlights the application of related chemical structures in combating fungal infections. These studies not only contribute to the pharmaceutical arsenal against fungi but also deepen understanding of the physicochemical properties crucial for antifungal activity (Volkova et al., 2020).

Orientations Futures

Propriétés

IUPAC Name |

N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-N'-(1,2-oxazol-3-yl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClN5O3/c18-13-1-3-14(4-2-13)23-10-8-22(9-11-23)7-6-19-16(24)17(25)20-15-5-12-26-21-15/h1-5,12H,6-11H2,(H,19,24)(H,20,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJXLNSRRPLYYMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCNC(=O)C(=O)NC2=NOC=C2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-(4-(dimethylamino)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2647713.png)

![N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-4-phenyloxane-4-carboxamide](/img/structure/B2647714.png)

![N-[(oxan-4-yl)(thiophen-2-yl)methyl]-2-(1H-pyrazol-1-yl)propanamide](/img/structure/B2647715.png)

![4-[bis(2-methylpropyl)sulfamoyl]-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide](/img/structure/B2647722.png)

![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide](/img/structure/B2647727.png)

![2-methyl-7-(thiophen-2-yl)-5-(4-(trifluoromethyl)benzyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2647729.png)

![2-[2-(4,5-Dichloroimidazol-1-yl)ethyl]isoindole-1,3-dione](/img/structure/B2647731.png)

![4-[2-(3,4-diethoxyphenyl)ethyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2647734.png)